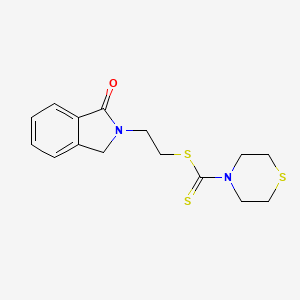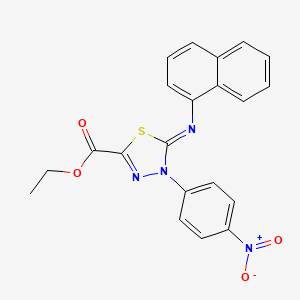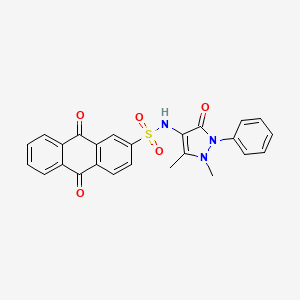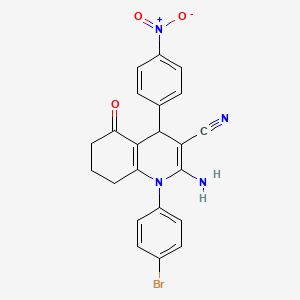![molecular formula C19H13Br2FN2O3S B11533342 4-bromo-N-(4-bromophenyl)-3-[(3-fluorophenyl)sulfamoyl]benzamide](/img/structure/B11533342.png)
4-bromo-N-(4-bromophenyl)-3-[(3-fluorophenyl)sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(4-bromophenyl)-3-[(3-fluorophenyl)sulfamoyl]benzamide is a complex organic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-bromophenyl)-3-[(3-fluorophenyl)sulfamoyl]benzamide typically involves multiple steps, including halogenation, sulfonation, and amide formation. Here is a general outline of the synthetic route:
-
Halogenation: : The starting material, benzene, undergoes bromination to introduce bromine atoms at specific positions on the aromatic ring. This step is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
-
Sulfonation: : The brominated benzene derivative is then subjected to sulfonation using a sulfonyl chloride reagent, such as chlorosulfonic acid (HSO3Cl), to introduce the sulfonamide group. This reaction is typically performed under acidic conditions.
-
Amide Formation: : The final step involves the coupling of the sulfonamide intermediate with a fluorinated benzamide derivative. This reaction is usually carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-bromophenyl)-3-[(3-fluorophenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide and sulfonamide groups can undergo hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Hydrolysis: Strong acids like hydrochloric acid (HCl) or strong bases like sodium hydroxide (NaOH) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
4-bromo-N-(4-bromophenyl)-3-[(3-fluorophenyl)sulfamoyl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-bromophenyl)-3-[(3-fluorophenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4-p-tolyl-thiazol-2-yl)-benzamide
- 4-bromo-N-(4-chlorophenyl)-3-[(3-fluorophenyl)sulfamoyl]benzamide
- 4-bromo-N-(4-methylphenyl)-3-[(3-fluorophenyl)sulfamoyl]benzamide
Uniqueness
4-bromo-N-(4-bromophenyl)-3-[(3-fluorophenyl)sulfamoyl]benzamide is unique due to the presence of both bromine and fluorine atoms, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H13Br2FN2O3S |
|---|---|
Molecular Weight |
528.2 g/mol |
IUPAC Name |
4-bromo-N-(4-bromophenyl)-3-[(3-fluorophenyl)sulfamoyl]benzamide |
InChI |
InChI=1S/C19H13Br2FN2O3S/c20-13-5-7-15(8-6-13)23-19(25)12-4-9-17(21)18(10-12)28(26,27)24-16-3-1-2-14(22)11-16/h1-11,24H,(H,23,25) |
InChI Key |
YRKLVZGTTNOYTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B11533264.png)

![N-(4-bromophenyl)-6-[(2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11533266.png)

![4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11533278.png)
![N'-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-4-methoxybenzohydrazide](/img/structure/B11533290.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11533307.png)

![N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide](/img/structure/B11533318.png)
![N-{(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}-4-(octyloxy)aniline](/img/structure/B11533337.png)
![4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-bromobenzoate](/img/structure/B11533338.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11533348.png)
![2-(Biphenyl-4-yl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B11533349.png)
